molecular formula C15H22N2O4 B023665 (S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate CAS No. 65615-90-9

(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

Cat. No. B023665
CAS RN: 65615-90-9
M. Wt: 294.35 g/mol
InChI Key: UUSXEIQYCSXKPN-LBPRGKRZSA-N
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Description

(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate is a chemical compound with potential significance in various fields of chemistry and biochemistry. The molecule contains an amino group and a tert-butoxycarbonyl (Boc) protected amino group, which are common functional groups in organic synthesis and peptide chemistry.

Synthesis Analysis

The synthesis of related tert-butoxycarbonyl amino acid derivatives often involves multistep processes, including protection of amino groups, esterification, and specific functional group transformations. For instance, a related compound, (R)-methyl 2-((tert-butoxycarbonyl) amino)-3-((tert-butyldimethylsilyl) thio) propanoate, was synthesized from L-cystine in a yield of 67% through a three-step process involving esterification and protection of amine and thiol groups (Qin et al., 2014). Similarly, the synthesis of (2S)-[3-(anthracen-9-yl)-4,5-dihydroisoxazol-5-yl]methyl 2-[(tert-butoxycarbonyl)amino]propanoate involves 1,3-dipolar cycloaddition, highlighting the complex synthetic routes often required for such molecules (Memeo et al., 2014).

Scientific Research Applications

  • Glutamate receptor-agonistic and antifungal activities have been observed in derivatives of this compound, suggesting potential as a new class of antifungal agents (N. Tamura, T. Iwama, K. Itoh, 1992).

  • The large-scale production of related compounds from L-aspartic acid can aid in the development of new pharmaceutical products (T. Yoshida et al., 1996).

  • The synthesis of specific isoxazolyl derivatives has been achieved, expanding the scope of organic synthesis (M. Memeo et al., 2014).

  • A key intermediate in biotin production was synthesized with high overall yield, demonstrating its value in biotechnological applications (Shuanglin Qin et al., 2014).

  • Efficient asymmetric synthesis techniques have been developed for related compounds, useful in organic chemistry and drug development (A. Narsaiah, J. Kumar, 2011).

  • Contributions to the synthesis of microsporin B, a biologically active compound, have been made using derivatives of this chemical (P. S. Swaroop et al., 2014).

  • The compound has been involved in studies on enantioselective synthesis in neuropharmacology (H. Pajouhesh et al., 2000).

  • It has been used in the synthesis of new ligands with potential applications in medicinal chemistry and materials science (P. Řezanka et al., 2008).

  • Improvements in antioxidant stability of synthetic ester oils have been achieved using nanoparticles loaded with a derivative of this compound (Lina Huang et al., 2018).

  • The compound's derivatives have been studied for their conformational properties in peptide chemistry, contributing to understanding peptide structure and function (E. Jankowska et al., 2002).

  • Organometallic analogues of antibiotics have been synthesized using derivatives, illustrating applications in the field of medicinal chemistry (M. Patra et al., 2012).

properties

IUPAC Name

methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSXEIQYCSXKPN-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501157152
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate

CAS RN

65615-90-9
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65615-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501157152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 2-[(tert-butoxycarbonyl)amino]-3-(4 nitrophenyl)propanoate 3 (69.4 g) and NH4HCO2 (6.5 equ.) in CH3OH (20 ml/g) is added 5% Pd/C (15% in weight, 10 g). The temperature rises to 40° C. and then decreases. After stirring for 2 h at room temperature, the solution is filtered over celite and the solvent is evaporated. The residue is diluted in AcOEt and washed 3 times with water. The organic phase is dried over MgSO4 and evaporated to dryness. No further purification is needed.
Quantity
69.4 g
Type
reactant
Reaction Step One
[Compound]
Name
NH4HCO2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
10 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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